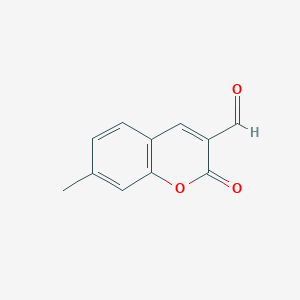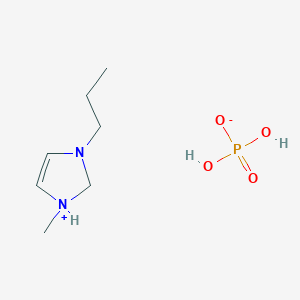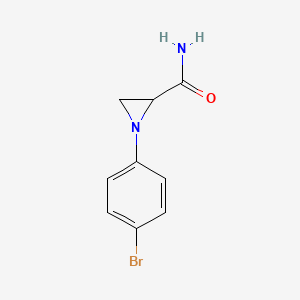
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 4-methylpyridin-3-yl group and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylpyridin-3-yl group. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of 4-methylpyridine with a suitable amine and aldehyde can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(4-Methylpiperidin-3-yl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylpyridin-3-yl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(4-Methylpiperidin-3-yl)pyrrolidin-3-ol: Similar structure but with a reduced pyridine ring.
4-Methylpyridin-3-ol: Lacks the pyrrolidine ring but retains the pyridine core.
Uniqueness
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical properties and potential biological activities. The combination of these rings allows for versatile chemical modifications and interactions with various biological targets .
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-(4-methylpyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-11-6-9(8)10(13)3-5-12-7-10/h2,4,6,12-13H,3,5,7H2,1H3 |
Clave InChI |
XSDICHGJAMPCHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C2(CCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)



![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)



![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
